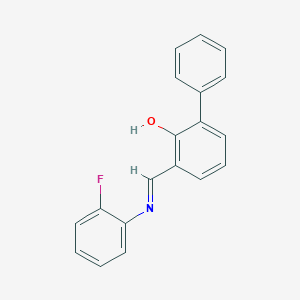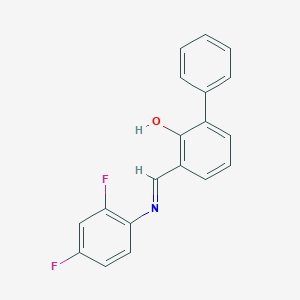![molecular formula C16H14Br4N2Ni B6298130 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-06-8](/img/structure/B6298130.png)
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide is a coordination compound featuring nickel(II) as the central metal ion This compound is characterized by its unique structure, where two N-2-bromophenyl groups are bonded to the nickel ion through imino linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) salts with 2,3-bis[(N-2-bromophenyl)imino]butane ligands. The reaction is usually carried out in a solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The bromide ligands can be substituted with other anions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands.
科学研究应用
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: It is investigated for its interactions with biological molecules and potential therapeutic applications.
Electrocatalysis: The compound shows promise in electrocatalytic applications, such as the reduction of carbon dioxide.
作用机制
The mechanism by which 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide exerts its effects involves coordination chemistry principles. The nickel ion acts as a central metal, coordinating with the imino groups and bromide ions. This coordination can influence the electronic properties of the nickel ion, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
- 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-2-fluorophenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-2-iodophenyl)imino]butane-nickel(II)-dibromide
Uniqueness
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of bromine atoms, which can influence the compound’s reactivity and stability. The bromine atoms can participate in halogen bonding, which can affect the compound’s interactions with other molecules and its overall properties.
属性
IUPAC Name |
2-N,3-N-bis(2-bromophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYPJGEMCDDJQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Br)C(=NC2=CC=CC=C2Br)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


